2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile
Description
Properties
IUPAC Name |
2-(2-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F4N2/c14-10-4-2-1-3-9(10)12-8(7-18)5-6-11(19-12)13(15,16)17/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTPCIXTVYWEBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=N2)C(F)(F)F)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced via radical intermediates . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions is optimized to achieve efficient production while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the nicotinonitrile core.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted nicotinonitrile compounds.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Applications
Research indicates that 2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile can serve as a scaffold for the development of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against various targets, including enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry reported the synthesis of derivatives based on this compound that exhibited significant anticancer properties in vitro. The derivatives were shown to inhibit cell proliferation in several cancer cell lines, suggesting that further optimization could lead to promising therapeutic agents .
Organic Synthesis
Building Block for Complex Molecules
The unique trifluoromethyl and fluorophenyl groups make this compound an excellent building block in organic synthesis. It can be utilized in various reactions, including nucleophilic substitutions and cross-coupling reactions, to produce more complex fluorinated compounds.
Synthesis Example
In a notable synthesis route, researchers have employed this compound in Suzuki-Miyaura cross-coupling reactions to create biaryl compounds with potential applications in agrochemicals and pharmaceuticals . The ability to introduce diverse functional groups through these reactions enhances its utility in synthetic chemistry.
Materials Science
Development of Functional Materials
The incorporation of fluorinated moieties into materials science has led to the development of compounds with unique properties, such as increased thermal stability and hydrophobicity. This compound's structure allows it to be integrated into polymers or coatings that require specific chemical resistance or durability.
Case Study: Coating Applications
Research conducted at a leading materials science institute demonstrated that incorporating this compound into polymer matrices resulted in coatings with enhanced resistance to solvents and UV degradation. This application highlights its potential for use in protective coatings for industrial applications .
Biological Studies
Interaction with Biological Systems
The biological activity of this compound has been explored through various studies assessing its interaction with biological targets. The presence of fluorine atoms is known to influence the lipophilicity and metabolic stability of compounds, making them more suitable for drug development.
Mechanism of Action
Preliminary studies suggest that this compound may interact with specific enzymes involved in metabolic pathways, potentially leading to novel therapeutic strategies for metabolic disorders. Further research is necessary to elucidate these mechanisms fully .
Mechanism of Action
The mechanism by which 2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile exerts its effects involves interactions with specific molecular targets. The fluorine and trifluoromethyl groups can enhance binding affinity to certain enzymes or receptors, influencing biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Nicotinonitrile Derivatives
Structural and Functional Group Variations
Key structural analogs differ primarily in substituents at positions 2 and 6 of the pyridine core.
*Calculated based on molecular formula C₁₃H₇F₄N₂.
Biological Activity
2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile (CAS No. 935520-55-1) is a chemical compound characterized by the presence of both fluorine and trifluoromethyl groups attached to a nicotinonitrile core. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.
The molecular formula for this compound is . The presence of electronegative fluorine atoms enhances the compound's lipophilicity and binding affinity to biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The trifluoromethyl group can enhance binding affinity to enzymes, potentially acting as a competitive inhibitor. This property is significant in the development of drugs targeting various diseases, including cancer and neurodegenerative disorders.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer Activity | Potential inhibition of cancer cell proliferation through enzyme modulation. |
| Neuroprotective Effects | Interaction with neurotransmitter systems may provide benefits in neurodegeneration. |
| Antimicrobial Properties | Preliminary studies suggest potential efficacy against certain bacterial strains. |
Case Studies and Research Findings
- Anticancer Studies : In vitro studies have demonstrated that derivatives of nicotinonitrile compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study highlighted that compounds with similar structural features inhibited the proliferation of breast cancer cells by modulating the expression of key oncogenes .
- Neuropharmacology : Research indicates that trifluoromethylated compounds can enhance the potency of drugs targeting serotonin receptors. For example, modifications in the trifluoromethyl group have shown to increase receptor affinity, which is crucial for developing antidepressants.
- Antimicrobial Activity : A recent investigation into the antimicrobial properties of related compounds revealed that certain derivatives possess activity against Gram-positive bacteria, suggesting potential applications in treating infections .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 2-(2-fluorophenyl)-6-(trifluoromethyl)nicotinonitrile, and how is the compound characterized?
- Answer: The compound is typically synthesized via multicomponent domino reactions or nucleophilic substitution protocols. For example, similar nicotinonitrile derivatives are synthesized using pyridine precursors functionalized with fluorophenyl and trifluoromethyl groups. Characterization involves 1H/13C NMR (e.g., δ 7.35–8.42 ppm for aromatic protons and δ 85.8–162.8 ppm for carbons in DMSO-d6) and LCMS (e.g., m/z 727–785 [M+H]+ observed for related compounds). Melting points (e.g., 251–253°C for analogs) and elemental analysis (C, H, N content) are also critical .
Q. What spectroscopic markers distinguish this compound from its analogs?
- Answer: Key NMR markers include:
- 1H NMR : Aromatic protons adjacent to fluorine (e.g., δ ~7.45–8.20 ppm for ortho-fluorophenyl groups) and cyano-substituted pyridine protons (δ ~7.81 ppm).
- 13C NMR : Distinct signals for the trifluoromethyl group (δ ~120–130 ppm, split due to coupling with fluorine) and cyano carbons (δ ~110–116 ppm).
- IR : Stretching vibrations for C≡N (~2200 cm⁻¹) and C-F (~1100 cm⁻¹) .
Advanced Research Questions
Q. How can the synthetic yield of this compound be optimized in multi-step reactions?
- Answer: Optimization strategies include:
- Catalyst selection : Use Pd-based catalysts for Suzuki-Miyaura couplings (e.g., for fluorophenyl introduction) or Lewis acids (e.g., ZnCl₂) for nitrile formation.
- Purification : Employ column chromatography (silica gel) or HPLC (e.g., YMC-Actus Triart C18 column with MeCN/water mobile phases) to isolate intermediates .
- Reaction monitoring : Track progress via LCMS to identify side products (e.g., tert-butyl ester byproducts at m/z 757–785) .
Q. How can structure-activity relationship (SAR) studies be designed for this compound in drug discovery?
- Answer: SAR strategies include:
- Substituent variation : Replace the 2-fluorophenyl group with electron-withdrawing (e.g., nitro, cyano) or donating (e.g., methoxy) groups to modulate bioactivity. For example, LY3522348 (a clinical candidate) incorporates pyrazole and azetidine moieties for enhanced selectivity .
- Bioassays : Test analogs against target enzymes (e.g., ketohexokinase isoforms) using enzymatic inhibition assays. Measure IC₅₀ values and correlate with substituent electronic properties .
Q. What methodologies assess the stability of this compound under physiological conditions?
- Answer: Stability studies involve:
- pH-dependent degradation : Incubate the compound in buffers (pH 1–10) and quantify degradation via HPLC.
- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures (e.g., >300°C for fluorinated analogs) .
- Metabolic stability : Perform liver microsome assays to identify cytochrome P450-mediated oxidation pathways .
Data Contradictions and Validation
Q. How can conflicting NMR or LCMS data for nicotinonitrile derivatives be resolved?
- Answer: Discrepancies often arise from solvent effects (e.g., DMSO-d6 vs. CDCl₃) or impurities. Validate results by:
- Cross-referencing : Compare with published spectra (e.g., δ 6.28 ppm for NH₂ protons in DMSO-d6 vs. δ 5.70 ppm in CDCl₃) .
- High-resolution MS : Confirm molecular formulas (e.g., C₁₅H₁₂FN₃ for analogs with monoisotopic mass 253.1015) .
Methodological Resources
- Synthesis Protocols : Refer to domino reaction strategies for fluorophore-tagged nicotinonitriles .
- Analytical Tools : Use JEOL JNM-LA 300 NMR spectrometers and VG Trio-2 GC-MS systems for characterization .
- Bioactivity Testing : Follow protocols from LY3522348 development for enzyme inhibition assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
